
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that contains both pyridazine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione typically involves the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-1,2-dihydropyridazine-3,6-dione: Lacks the chloropyridinyl group.
6-Chloropyridine-2-carboxylic acid: Precursor in the synthesis of the compound.
Pyridazine derivatives: Share the pyridazine ring structure but differ in functional groups.
Uniqueness
4,5-Dichloro-1-(6-chloropyridin-2-yl)-1,2-dihydropyridazine-3,6-dione is unique due to its combination of pyridazine and pyridine rings, along with the presence of multiple chlorine atoms
Eigenschaften
CAS-Nummer |
89570-75-2 |
|---|---|
Molekularformel |
C9H4Cl3N3O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
4,5-dichloro-2-(6-chloropyridin-2-yl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-4-2-1-3-5(13-4)15-9(17)7(12)6(11)8(16)14-15/h1-3H,(H,14,16) |
InChI-Schlüssel |
WOJPDKRBNDHDGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Cl)N2C(=O)C(=C(C(=O)N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
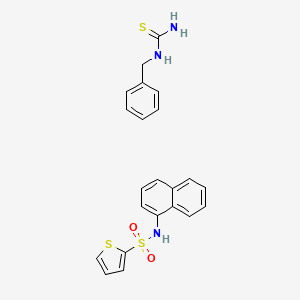
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
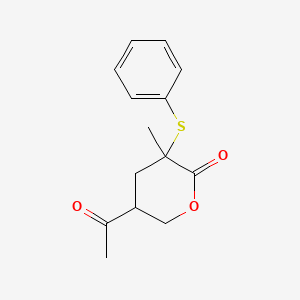
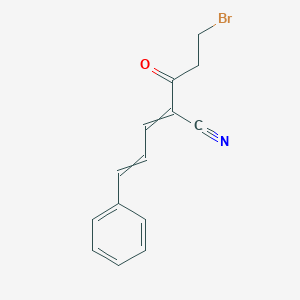

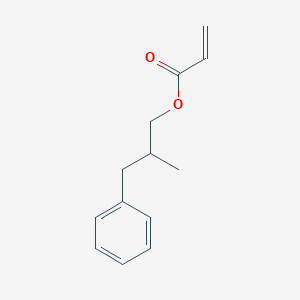
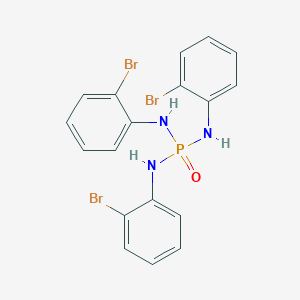
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)

![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)

